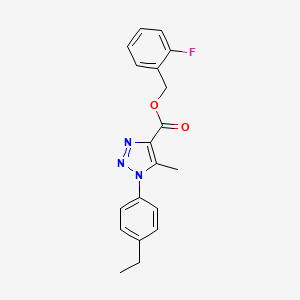

(2-fluorophenyl)methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

The compound (2-fluorophenyl)methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole-based ester characterized by:

- A 1,2,3-triazole core substituted at positions 1, 4, and 3.

- Position 1: A 4-ethylphenyl group.

- Position 4: A carboxylate ester with a (2-fluorophenyl)methyl moiety.

- Position 5: A methyl group.

Its ester functionality distinguishes it from related carboxylic acid or amide derivatives, influencing solubility and metabolic stability .

Properties

IUPAC Name |

(2-fluorophenyl)methyl 1-(4-ethylphenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O2/c1-3-14-8-10-16(11-9-14)23-13(2)18(21-22-23)19(24)25-12-15-6-4-5-7-17(15)20/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWMSOKKSOHGBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC=CC=C3F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-fluorophenyl)methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the 1,2,3-triazole family, known for its diverse biological activities. This article examines its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of the compound involves the condensation of specific precursors in a controlled environment. The process typically includes:

-

Starting Materials :

- 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole

- 2-fluorobenzyl alcohol

- Carboxylic acid derivatives

-

Reaction Conditions :

- Solvent: Ethanol or dimethylformamide (DMF)

- Catalyst: Glacial acetic acid

- Temperature: Reflux conditions for several hours

-

Yield and Purification :

- The product is obtained through filtration, washed with ethanol, and recrystallized to achieve purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promising activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HepG2 (Liver) | 12.5 | |

| MCF-7 (Breast) | 9.8 | |

| PC-3 (Prostate) | 15.0 | |

| HCT-116 (Colon) | 11.2 |

These results indicate that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Enzyme Inhibition

The biological activity of this compound also extends to enzyme inhibition, particularly in cholinesterase enzymes:

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibition studies demonstrated that the compound acts as a reversible non-competitive inhibitor with varying potency across different enzyme targets.

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| AChE | 0.23 | Non-competitive |

| BuChE | 0.13 | Non-competitive |

These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Molecular Docking Studies : Indicate strong binding affinity to active sites of target enzymes, supported by favorable binding energies.

- Cellular Studies : Show that treatment with this compound leads to increased levels of reactive oxygen species (ROS), contributing to apoptosis in cancer cells.

Case Studies

Several case studies have explored the efficacy of this compound in various contexts:

- Neuroprotection : One study demonstrated that derivatives of triazoles protect neuronal cells from oxidative stress-induced damage, highlighting their potential in neuroprotection strategies.

- Antimicrobial Activity : Triazole derivatives have also been evaluated for antimicrobial properties against various pathogens, showing moderate activity that warrants further investigation.

Comparison with Similar Compounds

Structural Features

Key Observations :

- Position 1 : The target’s 4-ethylphenyl group enhances lipophilicity compared to smaller substituents (e.g., 2-methylphenyl in ).

- Position 4 : The ester group in the target and may improve cell membrane permeability compared to carboxylic acid or carboxamide derivatives.

- Fluorine Substitution : The (2-fluorophenyl)methyl group in the target could increase metabolic stability and binding affinity via hydrophobic interactions, contrasting with chloro substituents in .

Reaction Conditions :

Physicochemical Properties

Implications :

Q & A

Q. What are the standard synthetic routes for (2-fluorophenyl)methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate?

The synthesis typically involves a multi-step approach, leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other cyclization methods to construct the triazole core. A representative procedure includes:

Precursor Preparation : Synthesis of 4-ethylphenyl azide and a fluorophenyl-substituted alkyne ester.

Cyclization : Reaction under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) to form the 1,2,3-triazole ring.

Esterification : Coupling the triazole-4-carboxylic acid intermediate with (2-fluorophenyl)methanol using DCC/DMAP or other activating agents.

Yield optimization often requires inert conditions (N₂ atmosphere) and solvent selection (e.g., THF or DMF). Purity is confirmed via TLC and HPLC .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Spectroscopy :

- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substituent patterns (e.g., methyl at δ 2.4 ppm, fluorophenyl aromatic protons).

- IR : Confirms ester carbonyl (C=O stretch ~1700 cm⁻¹) and triazole ring vibrations (~1450 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation pathways.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths/angles and anisotropic displacement parameters. WinGX or ORTEP visualizes packing diagrams and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

Discrepancies in thermal parameters or residual electron density may arise from disorder, twinning, or partial occupancy. Strategies include:

- SHELXL Tools : Use

TWINandBASFcommands for twinned data;PARTfor disordered moieties. - Constraints : Apply

SIMUandDELUto refine anisotropic displacement parameters. - Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry. Robust refinement requires iterative cycles of manual adjustment and validation against Fo/Fc maps .

Q. What methodologies are employed to assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- In Vitro Assays :

- Enzyme Inhibition : Dose-response curves (IC₅₀) using fluorogenic substrates (e.g., cytochrome P450 inhibition assays).

- Cellular Uptake : Radiolabeled or fluorescently tagged analogs tracked via confocal microscopy.

- Computational Modeling :

- Molecular Docking (AutoDock Vina) : Predict binding poses in target active sites (e.g., fungal CYP51 for antifungal activity).

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.

Contradictory results between computational and experimental data may require re-evaluating force field parameters or solvent effects .

Q. How can synthetic yields be optimized while maintaining functional group compatibility?

- Catalyst Screening : Test alternatives to Cu(I), such as Ru-based catalysts for strain-promoted cycloadditions.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 hrs) and improve regioselectivity.

- Protecting Groups : Use tert-butyl esters for acid-sensitive intermediates.

Statistical tools (e.g., Design of Experiments) identify critical factors (temperature, solvent polarity) for response surface optimization .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

- Re-evaluate Assay Conditions : Confirm target purity, buffer pH, and cofactor availability (e.g., NADPH for oxidoreductases).

- Check Protonation States : Adjust ligand tautomers or charge states in docking simulations (e.g., using Epik).

- Meta-Analysis : Compare with structurally analogous triazoles (e.g., 5-methyl-1-(4-trifluoromethylphenyl) analogs) to identify activity cliffs .

Methodological Workflows

Q. What protocols are recommended for studying the compound’s pharmacokinetic properties?

- ADME Profiling :

- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid.

- Microsomal Stability : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS.

- Plasma Protein Binding : Ultrafiltration or equilibrium dialysis.

- In Vivo PK : Administer intravenously/orally to rodents; collect plasma at 0–24 hrs for non-compartmental analysis .

Structural and Functional Analogues

Q. How does the substitution pattern (2-fluorophenyl vs. 4-chlorophenyl) impact biological activity?

Comparative studies on analogs reveal:

- Fluorine’s Electronegativity : Enhances membrane permeability and metabolic stability vs. chlorine.

- Steric Effects : Ortho-fluorine may hinder rotation, altering binding to sterically constrained targets.

SAR tables for antifungal activity show 2-fluorophenyl derivatives with MIC values 2–4× lower than chloro analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.